Spectroscopic Data for (R)-bornylamine: A Technical Guide
Spectroscopic Data for (R)-bornylamine: A Technical Guide
This in-depth technical guide provides a summary of the expected spectroscopic data for (R)-bornylamine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals who are working with this or structurally related compounds. Due to the limited availability of public domain experimental spectra for (R)-bornylamine, the data presented in this guide are based on established spectroscopic principles and data from structurally similar molecules.
Chemical Structure and Properties
(R)-bornylamine, also known as (1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine, is a chiral primary amine. Its rigid bicyclic structure, derived from camphor, makes it a valuable chiral auxiliary and building block in asymmetric synthesis.
Chemical Formula: C₁₀H₁₉N
Molecular Weight: 153.27 g/mol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For (R)-bornylamine, both ¹H and ¹³C NMR are crucial for structural confirmation.
Predicted ¹H NMR Data
The proton NMR spectrum of (R)-bornylamine is expected to be complex due to the rigid bicyclic system and the presence of multiple diastereotopic protons. The chemical shifts are influenced by the local electronic environment and steric effects.
| Proton | Predicted Chemical Shift (δ) in ppm | Multiplicity | Notes |
| NH₂ | 1.0 - 2.5 | Broad singlet | Chemical shift is concentration and solvent dependent. Can be exchanged with D₂O. |
| CH-NH₂ | ~2.7 | Doublet of doublets | Coupled to the adjacent bridgehead and methylene protons. |
| Bridgehead CH | 1.5 - 2.0 | Multiplet | Complex splitting due to coupling with multiple neighboring protons. |
| CH₂ (ring) | 1.0 - 1.9 | Multiplets | Diastereotopic protons will have different chemical shifts and will show complex splitting patterns. |
| CH₃ (gem-dimethyl) | ~0.8 and ~0.9 | Singlets | The two methyl groups on the same carbon are diastereotopic and are expected to have slightly different chemical shifts. |
| CH₃ (bridgehead) | ~1.0 | Singlet |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the molecule's asymmetry, ten distinct carbon signals are expected.
| Carbon | Predicted Chemical Shift (δ) in ppm | Notes |
| C-NH₂ | ~58 | Carbon attached to the nitrogen is deshielded. |
| Bridgehead C | ~48, ~49 | Quaternary and tertiary bridgehead carbons. |
| CH₂ (ring) | 20 - 40 | Methylene carbons of the bicyclic ring. |
| C(CH₃)₂ | ~47 | Quaternary carbon of the gem-dimethyl group. |
| CH₃ (gem-dimethyl) | ~20, ~14 | The two methyl carbons are diastereotopic. |
| CH₃ (bridgehead) | ~12 |
Experimental Protocol for NMR Spectroscopy
A general protocol for obtaining NMR spectra of an amine sample is as follows:
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Sample Preparation:
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Dissolve approximately 5-10 mg of the (R)-bornylamine sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
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Transfer the solution to a 5 mm NMR tube.
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Data Acquisition:
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Place the NMR tube in the spectrometer.
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Acquire the ¹H NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
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Acquire the ¹³C NMR spectrum. This typically requires a longer acquisition time due to the low natural abundance of ¹³C. Proton decoupling is generally used to simplify the spectrum and improve sensitivity.
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Data Processing:
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Apply Fourier transformation to the acquired free induction decay (FID).
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Phase correct the spectrum.
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Reference the spectrum to the internal standard.
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Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For (R)-bornylamine, the key functional group is the primary amine.
Predicted IR Data
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3300 - 3400 | Medium, two bands | Characteristic of a primary amine (symmetric and asymmetric stretching). |
| C-H Stretch | 2850 - 2960 | Strong | Aliphatic C-H stretching. |
| N-H Bend (Scissoring) | 1580 - 1650 | Medium to strong | Confirms the presence of a primary amine. |
| C-N Stretch | 1020 - 1250 | Medium to weak | Aliphatic amine C-N stretching. |
| N-H Wag | 665 - 910 | Broad, strong | Out-of-plane bending of the N-H bond. |
Experimental Protocol for IR Spectroscopy
For a solid sample like (R)-bornylamine, the following methods can be used:
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KBr Pellet Method:
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Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.
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Press the powder in a die under high pressure to form a transparent or translucent pellet.
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Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.
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Attenuated Total Reflectance (ATR):
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Place a small amount of the solid sample directly on the ATR crystal.
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Apply pressure to ensure good contact between the sample and the crystal.
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Acquire the spectrum. This method requires minimal sample preparation.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted MS Data
For (R)-bornylamine (MW = 153.27), the mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.
| m/z | Proposed Fragment | Notes |
| 153 | [C₁₀H₁₉N]⁺ | Molecular ion (M⁺). According to the nitrogen rule, an odd molecular weight suggests the presence of an odd number of nitrogen atoms. |
| 138 | [M - CH₃]⁺ | Loss of a methyl group. |
| 110 | [M - C₃H₇]⁺ | Loss of an isopropyl group, a common fragmentation for bornane derivatives. |
| 95 | [C₇H₁₁]⁺ | A common fragment in the mass spectra of terpenes and related compounds, corresponding to the bornyl cation after loss of the amino group and rearrangement. |
| 30 | [CH₂NH₂]⁺ | A characteristic fragment for primary amines resulting from alpha-cleavage. |
Experimental Protocol for Mass Spectrometry
A general protocol for obtaining a mass spectrum using electron ionization (EI) is as follows:
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Sample Introduction:
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Introduce a small amount of the sample into the ion source of the mass spectrometer. For a solid with a sufficient vapor pressure, a direct insertion probe can be used, which is heated to volatilize the sample.
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Ionization:
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Bombard the gaseous sample molecules with high-energy electrons (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.
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Mass Analysis:
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Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).
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The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
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Detection:
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The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
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Experimental Workflows
The general workflows for each spectroscopic analysis are depicted in the following diagrams.
